6-Bromo-3'-methylflavone
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Overview
Description
6-Bromo-3’-methylflavone is a synthetic flavonoid compound with the molecular formula C₁₆H₁₁BrO₂ and a molecular weight of 315.16 g/mol . It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3’ position on the flavone backbone. Flavones are a class of flavonoids known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3’-methylflavone typically involves the bromination of 3’-methylflavone. One common method is the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-3’-methylflavone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3’-methylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3’-methylflavone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of quinones or other oxidized flavone derivatives.
Reduction: Formation of 3’-methylflavone.
Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-3’-methylflavone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, flavonoids are known to interact with ionotropic GABA receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4’-methylflavone: Similar structure with the bromine atom at the 6th position and a methyl group at the 4’ position.
6-Methoxyflavone: Contains a methoxy group instead of a bromine atom at the 6th position.
3’-Methylflavone: Lacks the bromine atom, only has a methyl group at the 3’ position.
Uniqueness
6-Bromo-3’-methylflavone is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its potential as a synthetic intermediate and its interactions with biological targets.
Properties
Molecular Formula |
C16H11BrO2 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
6-bromo-2-(3-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3 |
InChI Key |
VNLPVWHRKKWDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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